molecular formula C23H28FN5O B2688326 5-Fluoro-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine CAS No. 2415623-62-8

5-Fluoro-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine

Cat. No.: B2688326
CAS No.: 2415623-62-8
M. Wt: 409.509
InChI Key: VKLGPMVYLLHLFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C23H28FN5O and its molecular weight is 409.509. The purity is usually 95%.
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Biological Activity

5-Fluoro-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on available literature.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrimidine core substituted with various functional groups, including a phenylpiperazine moiety. The synthesis typically involves multi-step reactions that integrate various chemical transformations, including microwave-assisted methods to enhance yield and reduce reaction times.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined for several pathogens, demonstrating significant efficacy:

Pathogen MIC (μg/mL)
Escherichia coli<0.041
Staphylococcus aureus<0.041
Pseudomonas aeruginosa0.97
Klebsiella pneumoniae41.5

These results indicate that the compound exhibits potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have also been explored, particularly its effects on leukemia cell lines. In vitro studies have shown that it can inhibit cell proliferation at low concentrations, comparable to established chemotherapeutics. For instance, derivatives of similar fluorinated pyrimidines have demonstrated IC50 values in the nanomolar range against leukemia L1210 cells .

The proposed mechanism of action for this compound involves interference with nucleic acid synthesis and disruption of cellular processes in targeted pathogens and cancer cells. The fluorine substitution is believed to enhance the binding affinity to target enzymes or receptors involved in these processes.

Case Studies

Several case studies have been documented where this compound was tested in vivo:

  • Leukemia Models : In a study involving mice bearing L1210 leukemia, administration of the compound resulted in a significant reduction in tumor size compared to controls treated with saline .
  • Bacterial Infections : In models of bacterial infections, treatment with the compound led to decreased bacterial load in infected tissues, showcasing its potential for therapeutic use in infectious diseases .

Properties

IUPAC Name

5-fluoro-4-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN5O/c24-22-18-25-19-26-23(22)29-11-8-21(9-12-29)30-17-5-4-10-27-13-15-28(16-14-27)20-6-2-1-3-7-20/h1-3,6-7,18-19,21H,8-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLGPMVYLLHLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=C3)C4=NC=NC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.